Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Utility of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Utility of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 2126161-34-8) represents a highly specialized, sterically shielded bioisosteric building block[1]. By combining the versatile thiophene core with specific alkyl and cycloalkyl substitutions, this compound offers a unique spatial arrangement designed to resist metabolic degradation while maintaining robust target engagement capabilities.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic methodology for its preparation, and explores its utility in advanced drug development.
Structural & Physicochemical Profiling
The molecular architecture of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is deliberately engineered to balance lipophilicity, steric bulk, and electrostatic interactions. The thiophene ring serves as a classic bioisostere for phenyl or pyrrole rings, offering improved solubility and altered electron density.
Quantitative Physicochemical Data
Understanding the exact mass and collision cross-section (CCS) of this fragment is critical for downstream LC-MS/MS bioanalytical tracking during in vitro ADME assays. The following table summarizes the core quantitative data for the compound[2]:
| Property | Value |
| IUPAC Name | 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid |
| CAS Registry Number | 2126161-34-8 |
| Molecular Formula | C9H10O2S |
| Monoisotopic Mass | 182.04015 Da |
| Predicted CCS[M+H]+ (Adduct) | 131.0 Ų |
| Predicted CCS [M-H]- (Adduct) | 138.1 Ų |
Structure-Activity Relationship (SAR) Logic
Every functional group on this scaffold serves a distinct mechanistic purpose in drug design. The logic relationship of these functional groups is visualized below.
Fig 1: Structure-Activity Relationship (SAR) and functional group logic.
Synthetic Methodologies & Mechanistic Pathways
Direct functionalization (e.g., Friedel-Crafts alkylation) of thiophene-3-carboxylic acids often yields poor regioselectivity due to the competing directing effects of the sulfur atom and the electron-withdrawing carboxyl group[3]. Therefore, a modular approach utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for installing the cyclopropyl moiety[4][5].
Experimental Protocol: Suzuki-Miyaura Cyclopropanation & Saponification
This protocol describes a self-validating workflow to synthesize the target compound from ethyl 2-bromo-5-methylthiophene-3-carboxylate.
Reagents Required:
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Ethyl 2-bromo-5-methylthiophene-3-carboxylate (1.0 eq)
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Cyclopropylboronic acid (1.5 eq)
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Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
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SPhos ligand (2 mol%)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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Toluene / H₂O (10:1 ratio)
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Lithium Hydroxide (LiOH) (3.0 eq)
Step-by-Step Methodology:
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Solvent Degassing: In a Schlenk flask, dissolve the bromothiophene derivative in the Toluene/H₂O mixture. Degas the biphasic system by sparging with argon for 15 minutes.
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Causality: Palladium(0) active species are highly sensitive to molecular oxygen. Failure to degas leads to rapid catalyst oxidation and reaction stalling.
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-
Catalyst Activation: Add Pd(OAc)₂ and SPhos to the mixture under a positive argon flow. Stir at room temperature for 10 minutes until the solution turns pale yellow.
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Causality: SPhos (a dialkylbiaryl phosphine) is explicitly chosen over standard ligands like PPh₃ because its bulky, electron-rich nature facilitates the difficult oxidative addition of the bromothiophene and accelerates reductive elimination. This prevents competitive proto-debromination and allows for exceptionally low catalyst loading (1 mol%)[4][5].
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-
Cross-Coupling: Add cyclopropylboronic acid and K₃PO₄. Heat the reaction mixture to 90°C for 3 hours. Monitor completion via TLC or LC-MS.
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Causality: K₃PO₄ acts as a mild, optimal base to form a reactive boronate complex with cyclopropylboronic acid, which is an absolute prerequisite for the transmetalation step in the catalytic cycle[5].
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-
Saponification (Ester Hydrolysis): Cool the reaction to room temperature. Add THF as a co-solvent to homogenize the mixture, followed by a 2M aqueous solution of LiOH. Heat to 60°C for 2 hours.
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Causality: The basic conditions cleanly cleave the ethyl ester protecting group to reveal the active carboxylic acid pharmacophore without disturbing the newly formed C-C cyclopropyl bond.
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Workup & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product into Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from an ethanol/water gradient.
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Causality: Recrystallization is prioritized over column chromatography here to rigorously strip away trace palladium black and phosphine oxide byproducts, ensuring the fragment is assay-ready for biological screening.
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Fig 2: Two-step synthetic workflow via Suzuki-Miyaura cross-coupling and saponification.
Pharmacological Utility & Medicinal Chemistry Applications
The integration of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid into a drug discovery pipeline is driven by its exceptional metabolic stability profile.
Metabolic Shielding via Cyclopropanation: Aliphatic chains and unsubstituted thiophene rings are notorious liabilities in drug design due to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The C2 and C5 positions of the thiophene ring are highly nucleophilic and serve as primary sites for electrophilic attack and metabolic epoxidation[3]. By capping the C5 position with a methyl group, the molecule blocks a primary metabolic soft spot. More importantly, the installation of the cyclopropyl group at C2 provides massive steric shielding. Cyclopropyl fragments are documented to be significantly more stable toward microsomal oxidation than equivalent linear aliphatic groups[6].
Target Engagement: The C3-carboxylic acid acts as a potent hydrogen-bond donor/acceptor and can form rigid salt bridges with basic amino acid residues (such as Arginine or Lysine) within target protein binding pockets. Because the adjacent C2 position is occupied by the bulky cyclopropyl group, the carboxylic acid is forced into a specific dihedral conformation, reducing the entropic penalty upon binding to a target receptor.
Conclusion
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a rationally designed chemical building block that exemplifies modern principles of bioisosterism and metabolic stabilization. Through the strategic use of SPhos-mediated Suzuki-Miyaura cross-coupling, researchers can efficiently synthesize this sterically demanding scaffold. Its unique combination of a reactive pharmacophore (carboxylic acid) flanked by metabolically resistant blocking groups (methyl and cyclopropyl) makes it an invaluable asset in the development of next-generation therapeutics.
References
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2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | Chemsrc Chemsrc.com[Link]
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2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S) - PubChemLite Université du Luxembourg (uni.lu)[Link]
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Problem 12: The monobromination of thiophene-3-carboxylic acid Vaia.com[Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Semantic Scholar[Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization MDPI - Molecules[Link]
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Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates The Journal of Organic Chemistry (ACS Publications)[Link]
Sources
- 1. CAS#:2126161-34-8 | 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | Chemsrc [chemsrc.com]
- 2. PubChemLite - 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 3. vaia.com [vaia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. pubs.acs.org [pubs.acs.org]
